molecular formula C7H13NO2 B056387 2-Pyrrolidin-1-ylpropanoic acid CAS No. 123912-78-7

2-Pyrrolidin-1-ylpropanoic acid

Cat. No. B056387
M. Wt: 143.18 g/mol
InChI Key: HAEBOIOLDSOIGG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related pyrrolidine derivatives involves various chemical reactions, including palladium-catalyzed cyanation/reduction sequences, diastereoselective syntheses via catalyzed reactions of aldehydes, amines, and cyclopropanediesters, and the generation of pyrrolidine derivatives through 1,3-dipolar cycloaddition of azomethine ylides (Wang et al., 2006); (Carson & Kerr, 2005); (Komatsu et al., 2002).

Molecular Structure Analysis

Investigations into the crystal structure of pyridine derivatives resembling 2-Pyrrolidin-1-ylpropanoic acid reveal intricate details about their molecular geometry and intermolecular interactions, such as hydrogen bonding and π-π interactions, that are crucial for their chemical reactivity and potential applications (Ramasubramanian et al., 2007).

Chemical Reactions and Properties

The chemical reactions and properties of pyrrolidine derivatives are diverse, involving catalytic asymmetric synthesis, transannulation reactions with heterocyclic enamines, and oxidative decarboxylation-beta-iodination of amino acids to produce various substituted pyrrolidines and pyrrolidinones with specific configurations (Adrio & Carretero, 2019); (Suresh et al., 2012).

Physical Properties Analysis

The physical properties of pyrrolidine derivatives, including solubility, crystallinity, and thermal behavior, are influenced by their molecular structure and substitution patterns. These properties are essential for their application in various fields, including pharmaceuticals and material science.

Chemical Properties Analysis

Pyrrolidine derivatives exhibit a range of chemical properties, such as reactivity towards different organic synthesis reactions, including cycloadditions, asymmetric syntheses, and ring transformations. These reactions are crucial for the synthesis of biologically active compounds and functional materials (Boto et al., 2001).

Scientific Research Applications

Organic Synthesis and Bioactive Compound Development

Research has explored the use of pyrrolidinones, closely related to 2-pyrrolidin-1-ylpropanoic acid, as key intermediates in organic synthesis. These compounds are valuable for their ability to serve as acceptors in conjugate addition reactions, which are pivotal in the synthesis of biologically active molecules. For instance, preliminary studies have shown the potential of reactive 3-pyrrolin-2-ones, derived from pyrrolidinones, in the syntheses of nootropic compounds such as nebracetam, highlighting the compound's significance in medicinal chemistry (Alves, 2007).

Food Chemistry and Flavor Compounds

In the realm of food chemistry, derivatives of pyrrolidine, such as 1-pyrroline, have been identified as crucial intermediates in the formation of roast-smelling food odorants like 2-acetyltetrahydropyridine and 2-acetyl-1-pyrroline. These findings underscore the role of pyrrolidine derivatives in understanding and replicating the complex aroma profiles of cooked foods, which is essential for food flavoring and enhancement (Schieberle & Hofmann, 2005).

Corrosion Inhibition

Pyrrolidine derivatives have been investigated for their potential as corrosion inhibitors, particularly for steel in acidic environments. The effectiveness of specific pyrrolidine compounds in preventing steel corrosion has been demonstrated, offering insights into novel, more efficient, and environmentally friendly corrosion protection methods for industrial applications (Bouklah et al., 2006).

Nucleic Acid Research

In the field of nucleic acid research, pyrrolidine-based molecules have been synthesized and incorporated into DNA/PNA oligomers. These compounds have been studied for their binding properties with complementary DNA/RNA sequences, offering potential applications in genetic engineering, molecular diagnostics, and therapeutic development (Kumar et al., 2001).

properties

IUPAC Name

2-pyrrolidin-1-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-6(7(9)10)8-4-2-3-5-8/h6H,2-5H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAEBOIOLDSOIGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10390101
Record name 2-pyrrolidin-1-ylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10390101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Pyrrolidin-1-ylpropanoic acid

CAS RN

123912-78-7
Record name 2-pyrrolidin-1-ylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10390101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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